molecular formula C12H15FN2O B7496771 2-(8-fluoro-6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide

2-(8-fluoro-6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide

Cat. No. B7496771
M. Wt: 222.26 g/mol
InChI Key: XBWOUYPMZREYGJ-UHFFFAOYSA-N
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Description

2-(8-fluoro-6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(8-fluoro-6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide is not fully understood. However, it is believed to work by inhibiting the growth of bacteria and fungi by interfering with their DNA replication and protein synthesis. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, by disrupting the cell cycle.
Biochemical and Physiological Effects:
Studies have shown that 2-(8-fluoro-6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has low toxicity in vitro and in vivo. It has been shown to have a low affinity for human serum albumin, indicating that it has a low potential for protein binding. Additionally, it has been shown to have good solubility in water, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(8-fluoro-6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide is its broad-spectrum antibacterial and antifungal activity. This makes it a potential candidate for the development of new antibiotics and antifungal agents. However, one of the limitations of this compound is its limited solubility in organic solvents, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for the study of 2-(8-fluoro-6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide. One potential direction is the development of new antibiotics and antifungal agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of cancer and Alzheimer's disease. Finally, more studies are needed to investigate the potential side effects and toxicity of this compound in humans.
In conclusion, 2-(8-fluoro-6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide is a promising compound that has potential therapeutic applications in various scientific research fields. Its broad-spectrum antibacterial and antifungal activity, low toxicity, and good solubility make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(8-fluoro-6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide involves the condensation of 8-fluoro-6-methyl-3,4-dihydro-2H-quinoline-1-carboxylic acid with acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization.

Scientific Research Applications

2-(8-fluoro-6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics and antifungal agents. Additionally, it has been investigated for its potential use in the treatment of cancer and Alzheimer's disease.

properties

IUPAC Name

2-(8-fluoro-6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c1-8-5-9-3-2-4-15(7-11(14)16)12(9)10(13)6-8/h5-6H,2-4,7H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWOUYPMZREYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)F)N(CCC2)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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